![molecular formula C17H24N2O4 B2888069 1-(4-Methoxybenzyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea CAS No. 1902926-25-3](/img/structure/B2888069.png)
1-(4-Methoxybenzyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-Methoxybenzyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea” is a complex organic molecule. It contains a methoxybenzyl group, a dioxin ring, and a urea group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The methoxybenzyl and urea groups would likely be attached to the dioxin ring in specific locations .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure and the specific functional groups it contains. For example, the methoxy group might make the benzyl ring more reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. For example, the presence of the methoxy group might increase its solubility in certain solvents .Scientific Research Applications
Radiolabeled Glycogen Synthase Kinase-3beta Inhibitors for PET Studies
Research has involved the synthesis and evaluation of radiolabeled compounds, specifically targeting glycogen synthase kinase-3beta (GSK-3β) for positron emission tomography (PET) studies. For example, N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, a highly selective GSK-3β inhibitor, was radiolabeled for cerebral PET imaging to study its pharmacological mechanisms and potential applications in understanding diseases with a GSK-3β pathology component (Vasdev et al., 2005).
Deuterium-labeled Compounds for Pharmacokinetic Studies
Deuterium-labeled versions of pharmacologically relevant compounds have been synthesized for use as internal standards in liquid chromatography–mass spectrometry (LC–MS) analysis. This methodology supports the pharmacokinetic studies of drugs, facilitating the understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles. An example includes the synthesis of deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, indicating the compound's potential in cancer, pain, and neurodegenerative disorder studies (Liang et al., 2020).
Schiff Bases for Biological Evaluation
Schiff bases containing 1,2,4-triazole and pyrazole rings have been synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities. This research underscores the potential of such compounds in developing treatments for oxidative stress-related diseases and diabetes (Pillai et al., 2019).
Radiosynthesis of Compounds for GSK-3β Imaging
The preparation of radiolabeled 1-aryl-3-benzyl ureas, including the synthesis of [(11)C-carbonyl] AR-A014418 through [(11)C]CO(2) fixation, exemplifies the advanced techniques employed in creating PET tracers for imaging specific brain enzymes. This line of research provides insights into enzyme activity in vivo, contributing to the understanding of various neurological conditions (Hicks et al., 2012).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. Its toxicity would depend on factors such as its reactivity and the specific functional groups it contains .
Future Directions
properties
IUPAC Name |
1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-21-14-5-2-12(3-6-14)11-18-17(20)19-13-4-7-15-16(10-13)23-9-8-22-15/h2-3,5-6,13,15-16H,4,7-11H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYYYOSDKBKMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2CCC3C(C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.